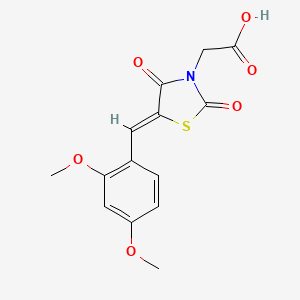![molecular formula C13H12N2O4 B12153938 4-[2-(2,6-dioxocyclohexylidene)hydrazinyl]benzoic Acid](/img/structure/B12153938.png)
4-[2-(2,6-dioxocyclohexylidene)hydrazinyl]benzoic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[2-(2,6-Dioxocyclohexylidene)hydrazinyl]benzoic acid is an organic compound with the molecular formula C₁₃H₁₂N₂O₄ It is characterized by the presence of a benzoic acid moiety connected to a hydrazinyl group, which is further linked to a 2,6-dioxocyclohexylidene group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2,6-dioxocyclohexylidene)hydrazinyl]benzoic acid typically involves the reaction of 2,6-dioxocyclohexanone with hydrazine to form the hydrazone intermediate. This intermediate is then reacted with 4-carboxybenzaldehyde under acidic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques such as recrystallization or chromatography to obtain the desired product in high purity.
化学反应分析
Types of Reactions
4-[2-(2,6-Dioxocyclohexylidene)hydrazinyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.
Major Products Formed
Oxidation: Oxidized derivatives of the cyclohexylidene group.
Reduction: Hydrazine derivatives.
Substitution: Substituted benzoic acid derivatives with various functional groups.
科学研究应用
4-[2-(2,6-Dioxocyclohexylidene)hydrazinyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and coordination compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-[2-(2,6-dioxocyclohexylidene)hydrazinyl]benzoic acid involves its interaction with specific molecular targets. The hydrazone group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s effects are mediated through its ability to interact with enzymes and receptors, modulating their activity and leading to desired biological outcomes.
相似化合物的比较
Similar Compounds
- 4-[2-(4,4-Dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]benzoic acid
- 4-[2-(1,3-Dioxo-1,3-dihydro-2H-inden-2-ylidene)hydrazinyl]benzoic acid
Uniqueness
4-[2-(2,6-Dioxocyclohexylidene)hydrazinyl]benzoic acid is unique due to its specific structural features, such as the presence of the 2,6-dioxocyclohexylidene group. This structural motif imparts distinct chemical and biological properties, differentiating it from other similar compounds. Its ability to form stable hydrazone linkages and participate in various chemical reactions makes it a valuable compound in research and industrial applications.
属性
分子式 |
C13H12N2O4 |
|---|---|
分子量 |
260.24 g/mol |
IUPAC 名称 |
4-[(2-hydroxy-6-oxocyclohexen-1-yl)diazenyl]benzoic acid |
InChI |
InChI=1S/C13H12N2O4/c16-10-2-1-3-11(17)12(10)15-14-9-6-4-8(5-7-9)13(18)19/h4-7,16H,1-3H2,(H,18,19) |
InChI 键 |
OYYFGMXWHCEZAR-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=C(C(=O)C1)N=NC2=CC=C(C=C2)C(=O)O)O |
溶解度 |
>39 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12153855.png)
![1-[2-(dimethylamino)ethyl]-3-hydroxy-5-{4-[2-(2-methylphenoxy)ethoxy]phenyl}-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12153859.png)
![N-[2-(diethylamino)ethyl]-2-(pyridin-2-yl)quinoline-4-carboxamide](/img/structure/B12153866.png)
![N-(3,5-dichlorophenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12153867.png)
![2-[(2-fluorobenzyl)sulfanyl]-3-(furan-2-ylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12153880.png)
![2-[[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(2-fluorophenyl)methylideneamino]acetamide](/img/structure/B12153882.png)

![1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-{4-[(4-formylpiperazin-1-yl)carbonyl]phenyl}urea](/img/structure/B12153897.png)
![N-{(1Z)-3-(tert-butylamino)-1-[5-(3,4-dichlorophenyl)furan-2-yl]-3-oxoprop-1-en-2-yl}-4-methoxybenzamide](/img/structure/B12153904.png)
![{2-imino-1-[(4-methoxyphenyl)methyl]-10-methyl-5-oxo(1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-3-yl)}-N-(2-phenylethyl)carboxamide](/img/structure/B12153913.png)
![(4E)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione](/img/structure/B12153919.png)
![(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]methanone](/img/structure/B12153929.png)
![Ethyl 2-[2-(4-methylphenylthio)acetylamino]-4-(2-thienyl)-2,3-dihydrothiophene-3-carboxylate](/img/structure/B12153933.png)
![(2Z,5Z)-2-[(2,3-dichlorophenyl)imino]-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-4-one](/img/structure/B12153941.png)
